Listerine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

51273-66-6 |

|---|---|

Molecular Formula |

C30H52O3 |

Molecular Weight |

460.7 g/mol |

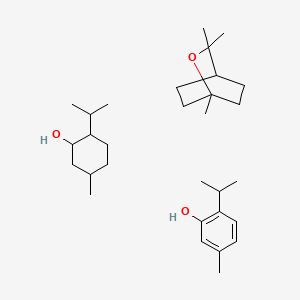

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol;5-methyl-2-propan-2-ylphenol;1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C10H18O.C10H20O.C10H14O/c1-9(2)8-4-6-10(3,11-9)7-5-8;2*1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-7H2,1-3H3;7-11H,4-6H2,1-3H3;4-7,11H,1-3H3 |

InChI Key |

CSAVDNHVPJNKTC-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C.CC1=CC(=C(C=C1)C(C)C)O.CC1(C2CCC(O1)(CC2)C)C |

Synonyms |

Listerine |

Origin of Product |

United States |

Historical and Conceptual Foundations of Essential Oil Based Oral Antiseptics

Pre-Modern Oral Hygiene Practices and Early Antimicrobial Concepts

Oral hygiene practices have been documented for thousands of years across various civilizations. Early methods were often empirical, based on observation and tradition, utilizing naturally occurring substances.

Ancient Remedies and Their Empirical Basis

Ancient civilizations employed a variety of techniques and materials for cleaning teeth and addressing oral ailments. Evidence suggests the use of toothpicks made from wood and bone as far back as prehistory. foramen.es The Sumerians, around 3000 BC, practiced oral hygiene and used elaborately decorated toothpicks. mansapublishers.com Ancient Egyptians are credited with some of the earliest recorded teeth cleaning practices, using mixtures containing ingredients like crushed pumice stone and wine vinegar. theavenuedentalgroup.com They also used powder mixtures with ingredients such as myrrh, ground eggshell, and pumice for cleaning teeth. foramen.es Egyptian medical texts included remedies for toothache using ingredients like onion and acacia gum. foramen.es

In ancient India, practices included using twig-brushes and mixtures of crushed charcoal and salt. historyofdentistryandmedicine.com Ancient Indian texts, along with Greek and Roman authors, occasionally recommended rinsing the mouth to preserve teeth. historyofdentistryandmedicine.com The Greeks and Romans also developed tooth-cleaning concoctions, often incorporating abrasive materials like crushed bones and oyster shells. theavenuedentalgroup.com Hippocrates, often considered the father of medicine, wrote about dental problems and suggested using wire to stabilize loose teeth. foramen.es The Romans also developed techniques for tooth extraction and rudimentary dentures. foramen.es

The use of aromatic plants and oils for medicinal purposes, including potentially for oral health, has a long history across various cultures, including ancient Egypt, China, and India, dating back thousands of years. morgansapothecary.comnih.gov

Evolution of Antiseptic Principles in Medicine

The concept of antisepsis, the use of chemicals to destroy microorganisms on living tissue to prevent infection, evolved significantly over time. wikipedia.org While ancient practices sometimes involved substances with inherent antimicrobial properties, the understanding of why they worked was limited. The shift towards a more scientific basis for antisepsis began to take shape with the development of germ theory in the 19th century.

A pivotal figure in the evolution of antiseptic principles was Joseph Lister, a British surgeon. nih.govbritannica.com Inspired by Louis Pasteur's groundbreaking work on germ theory, which proposed that microorganisms caused fermentation and disease, Lister hypothesized that microorganisms in the air were responsible for wound infections. nih.govsciencemuseum.org.uknih.gov In the 1860s, Lister began experimenting with chemical substances to create a barrier between the wound and these airborne "germs." sciencemuseum.org.uk

He found carbolic acid (phenol) to be an effective antiseptic, capable of killing microorganisms on contact. sciencemuseum.org.ukwikipedia.orgbritannica.com Lister implemented antiseptic techniques in surgery, using carbolic acid to sterilize instruments, dressings, and the surgical environment. nih.govsciencemuseum.org.uk His methods dramatically reduced post-operative infections and mortality rates, laying the foundation for modern sterile surgical practices. nih.govbritannica.combritannica.com Lister's work, published in 1867 as "On the Antiseptic Principle in the Practice of Surgery," was instrumental in popularizing antiseptic surgical methods. wikipedia.orgnih.gov

Emergence of Phenolic and Terpenoid Compounds in Antiseptic Formulations

The success of carbolic acid highlighted the potential of phenolic compounds as antimicrobial agents. Concurrently, research into the properties of essential oils, rich in terpenoid compounds, also revealed their antiseptic capabilities.

Pioneering Formulations and Their Constituents

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, were recognized for their strong antimicrobial properties. johnmichaelweir.com Phenol itself was isolated from coal tar in the mid-1800s and quickly adopted for its ability to kill pathogens on surfaces and instruments. johnmichaelweir.com

Essential oils, volatile aromatic compounds extracted from plants, have a long history of use in traditional medicine, partly due to their inherent properties. morgansapothecary.comnih.govbetsara.com By the late 19th and early 20th centuries, research began to scientifically demonstrate the antiseptic properties of essential oils. betsara.com In 1910, Martindale classified essential oils based on their antiseptic power relative to phenols. betsara.com

The development of antiseptic formulations began to incorporate these classes of compounds. While carbolic acid was a pioneering antiseptic, its toxicity led to the exploration of less toxic alternatives and derivatives. britannica.comcloroxpro.com Essential oils, containing various terpenoid compounds, offered another avenue for developing antimicrobial agents.

Conceptual Shift Towards Broad-Spectrum Oral Hygiene Agents

The understanding of oral diseases evolved with the acceptance of germ theory. It became clear that microorganisms in the mouth played a significant role in conditions like bad breath, plaque formation, and gingivitis. This understanding drove a conceptual shift from simple cleaning to the use of agents that could actively reduce oral microbial populations – a move towards broad-spectrum oral hygiene agents.

The success of antiseptics in surgical settings inspired the idea of applying similar principles to oral hygiene to combat oral microorganisms. This led to the development of mouthwashes and other oral care products designed to kill germs in the mouth.

The Scientific and Commercial Development of Listerine-like Formulations

The scientific understanding of antisepsis, coupled with the identified antimicrobial properties of phenolic and terpenoid compounds, paved the way for the development of formulations specifically for oral use. This compound stands as a prominent example of this development.

Inspired by Joseph Lister's work on antiseptic surgery and Louis Pasteur's germ theory, Dr. Joseph Lawrence, a chemist in St. Louis, Missouri, developed an alcohol-based formula for a surgical antiseptic in 1879. wikipedia.orgkenvue.com This formulation included essential oils such as eucalyptol (B1671775), menthol (B31143), methyl salicylate (B1505791), and thymol (B1683141). wikipedia.orgsciforschenonline.org Lawrence named his antiseptic "this compound" in honor of Joseph Lister. wikipedia.orgkenvue.com

Originally intended as a surgical antiseptic, this compound was later marketed for various uses, including as a deterrent for halitosis and eventually as a popular oral antiseptic mouthwash. nih.govresearchgate.net The original alcohol-based formula contained these four essential oils as active ingredients, dissolved in a hydroalcoholic vehicle. wikipedia.orgsciforschenonline.orgresearchgate.net The relative levels of these four essential oils in the this compound formula have largely remained unchanged since its initial creation. kenvue.com

The combination of these essential oils was found to have an antiseptic effect. sciforschenonline.org The scientific and commercial success of this compound demonstrated the efficacy and market potential of essential oil-based formulations for oral hygiene, contributing to the broader adoption of antiseptic mouthwashes.

Here is a table summarizing the key essential oil components found in this compound:

| Compound | Natural Origin | Chemical Class |

| Eucalyptol | Eucalyptus trees | Monoterpenoid |

| Menthol | Corn mint, other mints | Monoterpenoid |

| Methyl Salicylate | Wintergreen | Ester |

| Thymol | Thyme, ajowan herb | Phenol |

This historical progression, from ancient empirical oral care to the scientific application of antimicrobial compounds like the essential oils found in this compound, highlights the evolving understanding of oral health and the strategies employed to maintain it.

Chemical Constituents of Listerine Type Formulations and Their Molecular Mechanisms of Action

Monoterpenoid Phenols: Thymol (B1683141) and Carvacrol (B1668589) (as related compounds)

Molecular Interactions with Microbial Cell Membranes

A primary mechanism by which thymol and carvacrol exert their antimicrobial effects is through interactions with the microbial cell membrane. mdpi.commdpi.comnih.govresearchgate.net Their hydrophobic nature allows them to partition into the lipid bilayer of bacterial membranes, leading to structural and functional alterations. mdpi.comresearchgate.netmdpi.commdpi.com This interaction is considered a key factor in their ability to compromise bacterial viability. researchgate.netscielo.br

Membrane Permeabilization and Ion Leakage

One of the most significant consequences of the interaction of thymol and carvacrol with bacterial membranes is increased permeability. mdpi.commdpi.comnih.govresearchgate.net These compounds can insert themselves into the fatty acid chains of the membrane, disrupting its integrity and leading to the leakage of essential intracellular components. researchgate.netresearchgate.netmdpi.com Studies have demonstrated that exposure to thymol and carvacrol results in the rapid efflux of ions, such as K⁺, and other cellular materials, including ATP and 260-nm absorbing substances (indicative of nucleic acid leakage). mdpi.comfrontiersin.orgscielo.brresearchgate.netfrontiersin.org This loss of vital cellular contents is a critical factor in inducing cell death. researchgate.netmdpi.comresearchgate.net

Research findings illustrating ion leakage upon exposure to carvacrol and thymol:

| Compound | Microorganism Tested | Observed Leakage | Reference |

| Carvacrol | S. aureus | Loss of 260-nm absorbing material, K⁺ efflux | scielo.br |

| Thymol | S. aureus | Loss of 260-nm absorbing material, K⁺ efflux | scielo.br |

| Thymol | E. coli | Release of K⁺ ions and ATP | mdpi.com |

| Carvacrol | E. coli | Efflux of H⁺, K⁺, carboxyfluorescein, and ATP | mdpi.com |

| Thymol | E. coli | Leakage of potassium ions, ATP, carboxyfluorescein | frontiersin.org |

Inhibition of Microbial Enzyme Systems and Metabolic Pathways

In addition to their direct effects on the cell membrane, thymol and carvacrol can also interfere with essential microbial enzyme systems and metabolic pathways. mdpi.comnih.govnih.gov This multifaceted mode of action enhances their antimicrobial efficacy.

Adenosine Triphosphate (ATP) Synthesis Interference

Thymol and carvacrol have been shown to interfere with the synthesis of ATP, the primary energy currency of the cell. mdpi.commdpi.comresearchgate.netasm.org This can occur through various mechanisms, including the inhibition of enzymes involved in ATP synthesis and the disruption of the electron transport system. mdpi.comresearchgate.netmdpi.com By depleting intracellular ATP levels, these compounds impair energy-dependent processes crucial for bacterial survival and growth, such as enzyme activity and protein synthesis. researchgate.netasm.orgyok.gov.tr

Research indicating interference with ATP synthesis:

| Compound | Microorganism Tested | Mechanism/Observed Effect | Reference |

| Thymol | S. typhimurium | Inhibits enzymes associated with ATP synthesis | mdpi.com |

| Carvacrol | Bacteria (general) | Inhibits ATP synthesis, affecting energy-dependent processes | researchgate.net |

| Thymol & Carvacrol | Bacteria (general) | Decrease intracellular ATP by inhibiting electron transport system | researchgate.net |

| Thymol | S. aureus | Downregulation of ATP synthases (atpABFGHI) | yok.gov.tr |

Disruption of Proton Motive Force

Another critical metabolic target of thymol and carvacrol is the proton motive force (PMF). mdpi.commdpi.comresearchgate.netasm.org The PMF is an electrochemical gradient across the bacterial membrane that is essential for various cellular processes, including ATP synthesis, flagellar movement, and nutrient transport. researchgate.netasm.org Thymol and carvacrol can act as proton exchangers, reducing the proton gradient across the cytoplasmic membrane and causing its collapse. mdpi.commdpi.comresearchgate.net This dissipation of the PMF disrupts energy production and other vital functions, contributing significantly to bacterial cell death. mdpi.commdpi.comresearchgate.net Studies have linked the disruption of PMF to decreased bacterial motility, which is dependent on this force. mdpi.comasm.org

Eucalyptol (B1671775) (1,8-Cineole)

Eucalyptol, also known as 1,8-Cineole, is a cyclic ether and monoterpenoid that is a major component of eucalyptus oil and can also be found in rosemary oil. nih.govmdpi.com It is a colorless liquid with a camphor-like odor and a spicy cooling taste. nih.gov

Membrane Permeabilization and Structural Impact

1,8-Cineole exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. uokerbala.edu.iq Its mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis and death. uokerbala.edu.iq Studies have shown that 1,8-cineole can penetrate the cell walls and membranes of prokaryotic cells. umk.pl This penetration disrupts layered polysaccharides and phospholipids (B1166683), causing membrane permeabilization. umk.pl This permeabilization results in the leakage of essential ions, such as potassium, a reduction in membrane potential, and the collapse of the proton pump, ultimately depleting the ATP pool. umk.pl

Research on methicillin-resistant Staphylococcus aureus (MRSA) has demonstrated that 1,8-cineole damages membrane integrity, leading to the release of cytoplasmic content, including proteins and nucleic acids. researchgate.netnih.gov This indicates a loss of permeability and integrity of the bacterial membrane. researchgate.net Combined treatments of eucalyptol with monoterpene alcohols like α-terpineol and linalool (B1675412) have shown additive interactions, resulting in structural deformation, breakage of the cell wall and outer membrane, and release of intracellular material in both Gram-positive and Gram-negative bacteria. mdpi.com

Influence on Microbial Cellular Respiration

While the primary mechanism of 1,8-cineole involves membrane disruption, some research suggests it may also interfere with intracellular processes. 1,8-Cineole has been shown to interfere with transcription and translation processes in microbial cells, leading to the inhibition of protein and nucleic acid synthesis necessary for pathogen growth and reproduction. otolaryngologypl.com This interference with essential cellular functions, including those related to energy production and respiration, contributes to its antimicrobial effect.

Menthol (B31143)

Menthol is a monoterpenoid that can be obtained from the oils of corn mint, peppermint, or other mints, or produced synthetically. atamanchemicals.comnih.gov It is typically a waxy, clear or white crystalline substance solid at room temperature. atamanchemicals.com The most common naturally occurring form is (-)-menthol, with a (1R,2S,5R) configuration. atamanchemicals.comnih.gov

Interactions with Sensory Receptors (from a molecular perspective, e.g., TRP channels)

Menthol is well-known for its ability to chemically trigger cold-sensitive TRPM8 receptors in the skin, which is responsible for the cooling sensation it elicits. atamanchemicals.comeneuro.orgnih.govfrontiersin.org TRPM8 is a non-selective calcium-permeable channel expressed in sensory neurons. nih.govfrontiersin.org Menthol activates TRPM8 receptors, leading to elevated intracellular Ca2+ levels in cells overexpressing TRPM8. nih.gov Patch-clamp experiments have shown that TRPM8 activation by menthol induces outwardly rectifying, Ca2+ permeable cation currents similar to endogenous menthol- and cold-activated currents. nih.gov Menthol also appears to mimic the effect of cold temperatures on the voltage dependence of TRPM8, acting as a gating modifier. nih.gov

Beyond TRPM8, menthol also interacts with other transient receptor potential (TRP) channels. At micro/millimolar concentrations, menthol can modulate TRPA1 currents. eneuro.org TRPA1 is sensitive to irritants and is implicated in enhancing nociceptive transmission. eneuro.org Studies suggest a bimodal modulation of TRPA1 by menthol, with lower concentrations causing activation and higher concentrations leading to reversible channel block. jneurosci.org This interaction with TRPA1 may contribute to the complex sensory features of menthol, including potential irritation at higher concentrations. eneuro.orgresearchgate.net Menthol has also been shown to activate the heat-activated TRPV3 channel and inhibit TRPV1. researchgate.net

Menthol's effects are not limited to TRP channels. It has been shown to influence the functional characteristics of various ligand- and voltage-gated ion channels, suggesting that some of its biological effects may be mediated by alterations in cellular excitability. nih.gov For instance, menthol can suppress voltage-gated sodium channels (VGSCs) in a concentration, frequency, and voltage-dependent manner. nih.gov This inhibition of VGSCs may contribute to its local anesthetic properties. nih.gov

Contribution to Membrane Alterations

Menthol, being a lipophilic molecule, can partition into biological membranes and induce significant alterations in the physico-chemical characteristics of lipid bilayers. nih.gov Studies using model cell membranes (liposomes) have shown that menthol can enhance membrane fluctuation rate and alter membrane area. neliti.com Higher concentrations of menthol can influence the hydrophilic interaction between phospholipid head groups and the hydroxyl group of menthol, potentially inhibiting thermo responsiveness by affecting the increase in membrane area. neliti.com Electron spin resonance studies evaluating the fluidity of model buccal membranes indicated that menthol partitioned into the bilayer acyl chain region, causing perturbations among the lipid chains. mdpi.com This direct interaction with the lipid bilayer and the resulting alterations in membrane properties are believed to contribute to menthol's effects on membrane-associated proteins like ion channels. nih.govneliti.com

Methyl Salicylate (B1505791)

Methyl Salicylate is an organic ester naturally produced by many plants, particularly wintergreens, and can also be synthesized. nih.govwikipedia.org It is a colorless to yellowish or reddish liquid with a characteristic odor and taste of wintergreen. nih.gov

Methyl salicylate is included in mouthwash solutions as an antiseptic. nih.gov While traditionally the mechanism of action of essential oils, including methyl salicylate, is thought to involve the disruption of cytoplasmic membranes and inhibition of bacterial enzymes, detailed information on its specific molecular mechanisms in this context is less extensively documented compared to other components like eucalyptol and thymol. researchgate.net

Topically applied methyl salicylate is known to act as a rubefacient and skin irritant, causing irritation and reddening due to dilated capillaries and increased blood flow. drugbank.com This counter-irritation is thought to mask underlying pain by affecting sensory nerve endings. drugbank.comfda.gov Methyl salicylate can penetrate the skin and is metabolized to salicylic (B10762653) acid, which is pharmacologically similar to aspirin (B1665792) and other NSAIDs. drugbank.comresearchgate.net Salicylic acid is known to inhibit cyclooxygenase enzymes, preventing the production of inflammatory mediators like prostaglandins. drugbank.com While this anti-inflammatory mechanism is well-established for systemic or topically absorbed methyl salicylate/salicylic acid in the context of pain relief, its direct contribution to the antimicrobial action in mouthwash formulations at a molecular level requires further detailed investigation. Some sources indicate that essential oils like methyl salicylate, thymol, menthol, and eucalyptol in mouthwash formulations cause changes in the bacterial cell wall, primarily affecting Gram-positive bacteria and yeasts. bvsalud.org These compounds are classified as phenolic compounds and have a high capacity to interact with components in bacterial plaque. bvsalud.org

Biochemical Inhibition of Cyclooxygenase (COX) Enzymes

Methyl salicylate, a key component in Listerine formulations, is known to be metabolized into salicylic acid after topical application. patsnap.com Salicylic acid exerts its effects, in part, by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.com These enzymes are crucial in the biosynthesis of prostaglandins, lipid compounds that play a significant role in mediating inflammation and pain. patsnap.com By blocking COX enzymes, methyl salicylate, through its metabolite salicylic acid, reduces the production of prostaglandins, thereby diminishing inflammation and associated pain. patsnap.com This mechanism is analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin, which also inhibit COX enzymes. patsnap.com

Modulation of Transient Receptor Potential (TRP) Channels

Several chemical constituents found in this compound-type formulations are known to interact with Transient Receptor Potential (TRP) channels. These ion channels are involved in sensing a diverse array of stimuli, including temperature, chemicals, and touch, and play a role in various sensory functions, including thermoception and pain perception. mdpi.com

Menthol is a known activator of TRPM8, a TRP channel that functions as a primary molecular transducer of cold sensation and is activated by temperatures below approximately 26°C. wikipedia.orgfrontiersin.org Menthol also contributes to the cooling sensation associated with this compound. mdpi.comwikipedia.orgrhinologyjournal.com Eucalyptol (1,8-cineole) is also an agonist of TRPM8 channels, and these channels are important for some of eucalyptol's analgesic actions. nih.govnih.gov Eucalyptol has also been shown to interact with other TRP channels, including inhibiting TRPA1 channels activated by noxious stimuli in vitro. nih.gov Thymol has been reported to activate TRPV3, TRPA1, and TRPM8 channels in heterologous expression systems. nih.govresearchgate.net TRPV3 is primarily expressed in skin keratinocytes and oral and nasal epithelia and is activated by temperatures above 33°C. mdpi.commdpi.com TRPA1 is activated by various electrophilic and amphiphilic compounds and functions as a cold sensor in mammals. wikipedia.org Methyl salicylate has been shown to activate TRPA1 and TRPV1 channels. wikipedia.orgselleckchem.comfrontiersin.org TRPV1 is activated by noxious heat (>43°C), low pH, and inflammatory mediators. mdpi.com Methyl salicylate can evoke calcium influx through TRPV1 activation but can also reversibly inhibit TRPV1 activation by other stimuli. selleckchem.comlktlabs.com

The interaction of these compounds with TRP channels contributes to the sensory experience of using this compound, such as the cooling or warming sensations, and may also be linked to some of their physiological effects, including potential analgesic or anti-inflammatory properties. patsnap.comwikipedia.orgrhinologyjournal.comnih.govfrontiersin.org

Influence on Inflammatory Mediator Production (at a chemical level)

Beyond COX inhibition, the chemical constituents of this compound can influence the production of inflammatory mediators. Methyl salicylate glycosides, related to methyl salicylate, have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reducing the accumulation of nitric oxide (NO) and reactive oxygen species (ROS) in cellular models. mdpi.com Eucalyptol has been shown to reduce levels of inflammatory cytokines (IL-1β, TNF-α, and IL-6) in animal models of inflammation. nih.gov This anti-inflammatory effect of eucalyptol appears to be mediated, at least in part, through TRPM8 channels. nih.govnih.gov While the direct chemical interactions leading to altered mediator production within the oral cavity environment are complex, these findings from related compounds and in inflammatory models suggest a potential for the this compound essential oils to modulate inflammatory responses at a chemical level by influencing the pathways that produce these mediators. nih.govmdpi.com

Synergistic and Antagonistic Chemical Interactions Among Constituents

The efficacy of this compound is attributed not only to the individual actions of its chemical constituents but also to their potential synergistic and antagonistic interactions within the formulation. ontosight.ai The combination of thymol, menthol, eucalyptol, and methyl salicylate is designed to provide a multi-targeted approach to oral hygiene. mdpi.comwikidata.org

Multi-Targeted Mechanisms of Action

The various active ingredients in this compound exhibit diverse mechanisms of action, targeting multiple biological pathways and microbial components. For instance, while methyl salicylate inhibits COX enzymes and modulates TRP channels, thymol and eucalyptol also interact with TRP channels and possess antimicrobial properties. patsnap.commdpi.comnih.govnih.govresearchgate.netwikipedia.orgselleckchem.comnih.gov Menthol contributes to the cooling sensation via TRPM8 activation and also has antimicrobial effects. wikipedia.orgrhinologyjournal.comnih.gov This multi-targeted approach, where different compounds act on distinct or overlapping pathways, can lead to a more comprehensive effect than each compound acting alone. mdpi.comwikidata.org The combination of these essential oils in this compound is considered to have an antiseptic effect. wikipedia.org

Impact on Microbial Resistance Mechanisms

The combination of essential oils in this compound may also impact microbial resistance mechanisms. While specific detailed chemical mechanisms regarding resistance modulation by this compound's essential oils were not extensively found in the provided search results, research on essential oils in general suggests potential interactions with microbial cell membranes and other cellular processes that can hinder the development of resistance. scielo.br The multi-targeted nature of the this compound formulation, affecting various aspects of microbial physiology, could potentially make it more difficult for microorganisms to develop broad resistance compared to agents with a single target. Studies have investigated the antimicrobial activities of individual this compound components and their mixtures against various oral microorganisms, indicating that certain combinations can be more effective than individual components. nih.govresearchgate.net For example, a mixture of eucalyptol, methyl salicylate, and thymol was found to be more effective against certain bacteria than this compound itself in one study. nih.govresearchgate.net

Role of Co-solvents (e.g., Ethanol) in Chemical Stability and Dispersion

Ethanol (B145695) is a significant co-solvent in many this compound formulations, present at concentrations typically ranging from approximately 21% to 27%. wikipedia.orgincidecoder.com Although often listed as an inactive ingredient, ethanol plays crucial roles in the chemical stability and dispersion of the active essential oils. kenvuepro.comnih.gov

| Compound | PubChem CID |

| Menthol | 1142 |

| Eucalyptol | 2758 |

| Thymol | 6989 |

| Methyl salicylate | 4133 |

| Ethanol | 702 |

Data Table: Key Active Ingredients and Their Reported TRP Channel Interactions

| Compound | TRP Channel Interactions Reported |

| Menthol | Activates TRPM8; also activates TRPA1 and TRPV3 (at higher concentrations) mdpi.comwikipedia.orgfrontiersin.orgrhinologyjournal.com |

| Eucalyptol | Agonist of TRPM8; Inhibits TRPA1 (in vitro) nih.govnih.gov |

| Thymol | Activates TRPV3, TRPA1, and TRPM8 (in heterologous systems) nih.govresearchgate.net |

| Methyl salicylate | Activates TRPA1 and TRPV1; also reported to have inhibitory effects on TRPV1 wikipedia.orgselleckchem.comfrontiersin.orglktlabs.com |

Solubilization of Lipophilic Essential Oils

The essential oils present in this compound-type formulations, such as thymol, menthol, eucalyptol, and methyl salicylate, are lipophilic, meaning they have limited solubility in water. researchgate.net To create a stable, clear aqueous solution, solubilizing agents are essential. Ethanol, present in many this compound formulations at concentrations around 20-27%, acts as a solvent that helps to dissolve these lipophilic essential oils. johnemsley.comincidecoder.comgoogle.comresearchgate.net

In addition to alcohol, surfactants like poloxamer 407 are included in the formulation to aid in solubilization. johnemsley.comincidecoder.comincidecoder.com Poloxamers are non-ionic surfactants composed of both water-soluble and oil-soluble segments. incidecoder.comincidecoder.com This structure allows them to emulsify oily ingredients, effectively dispersing the lipophilic essential oils within the aqueous base and preventing the solution from becoming turbid or heterogeneous. johnemsley.comincidecoder.comgoogle.comincidecoder.com The use of surfactants ensures that the active essential oils are evenly distributed throughout the mouthwash, allowing for their effective delivery during rinsing. google.com

Chemical Preservation Properties

This compound-type formulations incorporate chemical preservatives to prevent the growth of microorganisms within the product itself, ensuring its stability and efficacy over its shelf life. ontosight.ai Common preservatives found in these formulations include benzoic acid and its salt, sodium benzoate. drugs.comcda-adc.cajohnemsley.comincidecoder.comtheecologist.orgincidecoder.comontosight.ai

Benzoic acid is a weak carboxylic acid that exhibits antimicrobial properties, particularly against fungi and bacteria. johnemsley.comontosight.aiacs.org Its mechanism of action is generally more effective in acidic environments, where the non-ionized form of benzoic acid can penetrate the cell membrane of microorganisms. acs.org Once inside the cell, where the pH is typically higher, benzoic acid can dissociate, disrupting cellular functions and inhibiting microbial growth. acs.org

Ethanol, while primarily acting as a solvent and contributing to the antimicrobial activity of the mouthwash in the oral cavity, also possesses some preservative properties at the concentrations used in this compound formulations. johnemsley.comincidecoder.comontosight.aiacs.org Alcohols at sufficient concentrations can denature proteins and disrupt microbial membranes, thereby inhibiting growth. acs.orglumenlearning.com

Other components like thymol and eucalyptol, while considered active antimicrobial ingredients against oral bacteria, also contribute to the preservation of the product itself due to their inherent antimicrobial properties. ontosight.ailumenlearning.comresearchgate.net

Microbiological and Biochemical Interactions of Essential Oil Formulations

Impact on Microbial Cell Wall and Membrane Integrity

Essential oils, due to their lipophilic nature, primarily target the bacterial cell membrane and cell wall, which are crucial for bacterial survival and integrity. mdpi.com Damage to these barriers can lead to metabolic dysfunction and ultimately cell death. mdpi.com The fixed combination of essential oils in Listerine rapidly disrupts the bacterial cell wall. kenvuepro.com

Hydrophobicity-Driven Membrane Disruption

The hydrophobic nature of the essential oil components, such as thymol (B1683141) and menthol (B31143), allows them to partition into the lipid bilayer of the bacterial cell membrane. mdpi.comresearchgate.netdovepress.com This integration disrupts the membrane's structure and fluidity. mdpi.comresearchgate.net Phenolic monoterpenes like thymol are particularly potent in disrupting microbial membranes. mdpi.com This disruption compromises the membrane's function as a selective barrier. mdpi.com

Leakage of Intracellular Components (e.g., ATP, ions, nucleic acids)

Research findings illustrating the leakage of intracellular components upon exposure to essential oils are summarized below:

| Essential Oil/Compound | Microbial Target | Observed Leakage | Reference |

| Essential oils (General) | Bacteria | Intracellular contents (nucleic acid, protein) | researchgate.net |

| Essential oils (General) | Bacteria | Nucleic acids, proteins | mdpi.com |

| Litsea cubeba EO | Salmonella typhimurium | Intracellular nucleic acid, protein | mdpi.com |

| Eleutherococcus senticosus seed EO | Bacillus cereus, E. coli O157:H7 | Extracellular ATP, 260-nm absorbing materials, potassium ions | miloa.eu |

| Monoterpenes (Phenols) | Bacteria | Protons, potassium ions, reduced intracellular ATP, denatured proteins | dovepress.com |

Disruption of Microbial Biofilm Architecture and Formation

Biofilms are structured microbial communities embedded in a self-produced extracellular matrix, which provides protection and contributes to antimicrobial resistance. mdpi.comresearchgate.netscilit.comcore.ac.uk The essential oils in this compound have demonstrated the ability to disrupt microbial biofilm architecture and inhibit their formation. kenvuepro.comresearchgate.netscilit.comnih.gov

Inhibition of Initial Microbial Adhesion

Essential oils can interfere with the initial stages of biofilm formation, including the reversible and irreversible attachment of bacteria to surfaces. mdpi.comcore.ac.uk By affecting the bacterial cell surface and its properties, essential oils can reduce the ability of microorganisms to adhere to oral surfaces. nih.gov

Degradation of Extracellular Polymeric Substances (EPSs)

The extracellular polymeric substance (EPS) matrix is a key component of biofilms, providing structural integrity and protection. mdpi.comresearchgate.netscilit.comcore.ac.uknih.gov Essential oils can contribute to the degradation of EPSs. mdpi.comresearchgate.netscilit.com Phenolic monoterpenes like thymol have been identified as agents capable of degrading EPSs. mdpi.com This degradation weakens the biofilm structure and makes the embedded bacteria more susceptible to antimicrobial action.

Suppression of Quorum Sensing Pathways

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including genes involved in biofilm formation and virulence factor production. mdpi.comcore.ac.uknih.govmdpi.comresearchgate.netmdpi.com Essential oils can suppress QS pathways. mdpi.comresearchgate.netscilit.comcore.ac.uknih.govresearchgate.netmdpi.com Studies have shown that essential oils can inhibit the expression of genes related to the quorum sensing mechanism and biofilm formation. nih.gov Compounds like thymol and carvacrol (B1668589) have been shown to interfere with QS-regulated gene expression, reducing virulence and biofilm formation. mdpi.com This interference with bacterial communication disrupts the coordinated processes necessary for biofilm maturation and maintenance.

Research highlighting the impact of essential oils on biofilm formation and quorum sensing is summarized below:

| Essential Oil/Compound | Microbial Target | Biofilm Effect | Quorum Sensing Effect | Reference |

| Essential oils (General) | Bacteria/Biofilms | Disrupts initial adhesion, degrades EPS, compromises membrane integrity | Suppresses QS pathways | mdpi.comresearchgate.netscilit.com |

| Lippia origanoides EO (thymol-carvacrol) | Salmonella enteritidis, S. typhimurium | High percentage of biofilm inhibition | Inhibited expression of QS genes (luxR, luxS, qseB, sdiA) | nih.gov |

| Cinnamomum camphora leaf EO (linalool, eucalyptol) | Chromobacterium violaceum, P. aeruginosa, E. coli | Decreased biofilm biomass, inhibited biofilm formation | Significantly decreased violacein (B1683560) production, downregulated QS genes (cviI, cviR) | mdpi.com |

| Thymbra spicata EOs (carvacrol, p-cymene, γ-terpinene) | Pseudomonas aeruginosa PAO1, Chromobacterium violaceum | Significantly inhibited biofilm formation | Significantly inhibited violacein production | mdpi.com |

| Oregano, Cinnamon bark, Tea tree, Cajeput, Eucalyptus oils | E. coli, Acinetobacter spp. | Significant biofilm inhibition | Not specified in snippet | biotech-asia.org |

| Cinnamon, Coriander, Peppermint, Spearmint, Thyme, Marjoram, Eucalyptus, Laurel oils | Actinobacillus pleuropneumoniae | Disrupted preformed biofilms, inhibited biofilm formation | Not specified in snippet | scielo.br |

| Tea tree, Rosemary, Ginger, Rose, Chamomile, Eucalyptus, Marjoram, Clary sage, Juniper oils | Bacteria | Effective against biofilms | Moderate or intensive anti-QS effect | core.ac.uk |

Influence on Bacterial Metabolic Processes and Protein Synthesis

Essential oil components can significantly influence bacterial metabolic processes and interfere with protein synthesis, contributing to their antimicrobial activity.

Alteration of Key Enzyme Activities

Several essential oil components have been shown to alter the activity of key bacterial enzymes. For instance, thymol can interfere with enzymatic activity, including that of ATPase. scielo.org.coscielo.org.co Some studies indicate that phenolic compounds, present in essential oils, can interfere with enzymes involved in energy production at low concentrations and denature proteins at higher concentrations. nih.gov Certain essential oil molecules, such as eugenol (B1671780) and cinnamaldehyde, are able to inhibit enzymes that produce ATP, thereby disrupting bacterial metabolism. plusvet.eu Carvacrol, an isomer of thymol, may interfere with the activity of cell wall enzymes, inhibiting bacterial growth by damaging the cell wall. nih.gov Studies have also screened essential oil constituents for their potential inhibitory effect on bacterial ATP synthase. researchgate.net

Interference with Respiration and Energy Production

Essential oils and their components can interfere with bacterial respiration and energy production. Terpenoids, including monoterpenes like thymol, carvacrol, and menthol, can affect oxygen absorption and oxidative phosphorylation, thereby disrupting cellular respiration. mdpi.com The lipophilic nature of terpenoids allows them to partition into membrane structures, disturbing membrane-embedded proteins and inhibiting respiration. oup.com Thymol has been shown to inhibit ATP-generating pathways in certain bacteria. nih.gov Menthol can disrupt membrane-associated properties, reducing H+-flux through bacterial membranes and compromising the proton motive force critical for ATP synthesis and nutrient transport. researchgate.net Some essential oils, such as vanillin, have been reported to obstruct pathways of bacterial respiration and disrupt the flux of K+ ions and pH gradient. nih.gov

Mechanisms of Action Against Specific Oral Microorganisms (generalized classes, not clinical targeting)

Essential oil formulations exhibit broad-spectrum antimicrobial activity against various oral microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanisms primarily involve disrupting the bacterial cell membrane. scielo.org.coscielo.org.conih.govnih.govnih.govxiahepublishing.comresearchgate.netnih.gov

Key mechanisms include:

Membrane Disruption: Essential oil components, being lipophilic, can integrate into the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular contents, such as ions, ATP, nucleic acids, and proteins. scielo.org.coscielo.org.conih.govnih.govnih.govxiahepublishing.comresearchgate.netnih.govnih.govfrontiersin.org This loss of essential molecules compromises microbial metabolism and can lead to cell death. nih.gov Thymol, for instance, causes rapid efflux of intracellular constituents consistent with membranotropic effects, and membrane perforation is considered a principal mode of action. nih.gov Eucalyptol (B1671775) also alters the permeability and function of the cell membrane, inducing intracellular filtration and morphological alteration. scielo.org.co Menthol's effect is facilitated by its lipophilic characteristics, allowing it to interact with phospholipid membranes and cause damage and permeabilization. scielo.org.co

Protein Synthesis Interference: Some components can interfere with bacterial protein synthesis. scielo.org.coresearchgate.net For example, thymol interferes with the synthesis of proteins of the outer membrane. scielo.org.coscielo.org.co Certain essential oil components can alter specific protein synthesis pathways. plusvet.eu

Enzyme Inhibition: As mentioned earlier, essential oils can inhibit key bacterial enzymes involved in metabolism and energy production. scielo.org.coscielo.org.conih.govplusvet.eunih.govxiahepublishing.comconsensus.app

Alteration of Cell Morphology: Essential oils can induce morphological changes in bacterial cells. scielo.org.co

While generally more effective against Gram-positive bacteria due to differences in cell wall structure, essential oils also show activity against Gram-negative species. nih.govmdpi.comresearchgate.net Gram-negative bacteria have a more complex cell wall with an outer membrane that can restrict the diffusion of hydrophobic compounds. nih.govresearchgate.net However, some components like carvacrol can have a disintegrating effect on the outer membrane of Gram-negative bacteria. mdpi.com

Specific oral microorganisms targeted by these essential oils include cariogenic bacteria like Streptococcus mutans, periodontal pathogens, and Enterococcus faecalis. scielo.org.coscielo.org.conih.govunlp.edu.arnews-medical.netimpactfactor.orgresearchgate.netnih.gov For example, eucalyptus oil has shown antibacterial effects against P. gingivalis and S. mutans. nih.gov Thymol is effective against Streptococcus mutans, reducing its viability and inhibiting growth by inducing autolysis, stress growth inhibition, and reduced biofilm formation. nih.gov Menthol has shown antibacterial activity against various Gram-positive and Gram-negative bacteria, including a reduction in S. mutans count. impactfactor.org Methyl salicylate (B1505791), in combination with other compounds, has shown synergistic growth inhibition against Aggregatibacter actinomycetemcomitans. researchgate.net

Molecular Mechanisms of Microbial Resistance Development to Essential Oil Components

While essential oils offer advantages as antimicrobials due to their multi-component nature and multiple cellular targets, the development of microbial resistance is a significant concern. mdpi.commdpi.com Bacteria can develop resistance through various mechanisms, including reduced permeability, enzymatic inactivation, alteration of drug targets, and increased efflux of antimicrobial agents via pumps. mdpi.comresearchgate.netnih.gov

The complex nature of essential oils, with their multiple compounds and mechanisms of action, is thought to make it more challenging for bacteria to develop resistance compared to conventional antibiotics that often have a single target site. However, resistance can still occur. For instance, the biofilm matrix itself can limit the diffusion and permeability of antimicrobial agents, allowing embedded bacteria to survive and develop resistance mechanisms. news-medical.netmdpi.com Gram-negative bacteria, with their outer membrane and efflux systems, can exhibit higher resistance to essential oils compared to Gram-positive bacteria. nih.govresearchgate.net Efflux pumps, such as the MexAB-OprM pump in Pseudomonas aeruginosa, can actively expel essential oil components like carvacrol. researchgate.net

Studies investigating bacterial adaptation to essential oil components, such as menthol, have shown that precultivation in subinhibitory concentrations can lead to increased resistance. nih.gov This adaptation can involve morphological changes and altered gene expression, potentially affecting virulence factors and biofilm production. nih.gov Understanding these molecular mechanisms of resistance is crucial for the continued effective use of essential oil formulations.

Advanced Research Methodologies and Theoretical Frameworks for Essential Oil Studies

In Vitro Models for Studying Essential Oil-Microorganism Interactions

In vitro models are indispensable for elucidating the mechanisms by which the essential oils in Listerine exert their antimicrobial effects. These controlled laboratory systems allow for the systematic investigation of interactions with specific oral pathogens, providing foundational data on efficacy and mode of action. Models simulating the oral environment, such as artificial mouth systems and multi-species biofilm models, are employed to assess the activity of these essential oils under conditions that mimic the complexities of the oral cavity. These models often incorporate surfaces like hydroxyapatite (B223615) discs to simulate tooth enamel, allowing for the study of biofilm formation and the subsequent effects of the essential oil treatment.

Spectrophotometric Assays for Membrane Integrity

A primary mechanism by which the essential oils in this compound are thought to act is the disruption of microbial cell membranes. Spectrophotometric assays are a fundamental tool for quantifying this membrane damage. These assays measure the leakage of intracellular components, such as nucleic acids (DNA and RNA) and proteins, from the microbial cytoplasm into the surrounding medium. An increase in the absorbance of the extracellular medium at specific wavelengths (e.g., 260 nm for nucleic acids) after exposure to the essential oils indicates a loss of membrane integrity. This method provides quantitative data on the extent of membrane permeabilization, a key indicator of the bactericidal or bacteriostatic activity of the essential oil formulation. The release of these vital cellular materials is a direct consequence of the compromised cell membrane, leading to cell death.

Electron Microscopy Techniques (SEM, TEM) for Ultrastructural Analysis

To visualize the physical and morphological changes induced by this compound's essential oils on microbial cells, researchers employ high-resolution electron microscopy techniques.

Transmission Electron Microscopy (TEM): TEM offers insights into the internal ultrastructure of microbial cells. By passing a beam of electrons through ultra-thin sections of the specimen, TEM can visualize changes within the cell. Following treatment with essential oils, TEM can reveal damage to the cell wall, cytoplasmic membrane, and intracellular organelles. This includes observing the coagulation of cytoplasmic contents and the formation of voids within the cell, providing direct visual evidence of the lethal effects of the essential oils at a subcellular level.

Biofilm Inhibition and Disruption Assays

Oral bacteria predominantly exist in biofilms, complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances. The essential oils in this compound are effective against these biofilms. Various in vitro assays are used to quantify this anti-biofilm activity:

Biofilm Inhibition Assays: These assays assess the ability of the essential oils to prevent the initial formation of biofilms. This is often evaluated using microtiter plate assays where microorganisms are cultured in the presence of varying concentrations of the essential oils. The amount of biofilm formed is then quantified, typically by staining with crystal violet and measuring the absorbance, which correlates with the biofilm biomass.

Biofilm Disruption Assays: To evaluate the efficacy against pre-existing biofilms, disruption assays are performed. In this setup, biofilms are allowed to mature on a surface before being treated with the essential oil formulation. The reduction in biofilm viability or biomass is then measured. Confocal laser scanning microscopy (CLSM) is often used in conjunction with live/dead fluorescent stains to visualize the three-dimensional structure of the biofilm and determine the extent of bacterial kill within the biofilm matrix following treatment.

Spectroscopic and Chromatographic Techniques for Component Analysis and Interaction Studies

Spectroscopic and chromatographic techniques are crucial for both identifying the individual components within the this compound essential oil formulation and for studying their interactions with microbial targets at a molecular level.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying the volatile compounds present in essential oils. In the context of this compound, GC-MS analysis is used to confirm the presence and determine the relative proportions of its key essential oil components: eucalyptol (B1671775), menthol (B31143), methyl salicylate (B1505791), and thymol (B1683141). The gas chromatograph separates the individual compounds based on their volatility and interaction with the chromatographic column. Each separated compound then enters the mass spectrometer, which generates a unique mass spectrum based on its molecular weight and fragmentation pattern. By comparing these mass spectra to established libraries, researchers can definitively identify each essential oil component.

Advanced Spectroscopic Methods for Molecular Interaction Probes

Advanced spectroscopic techniques provide insights into the molecular interactions between the essential oils in this compound and microbial cell structures, particularly the cell membrane.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within molecules. When the essential oils interact with microbial cells, changes in the lipid and protein components of the cell membrane can be detected by shifts in the FTIR spectrum. For instance, alterations in the peaks corresponding to the stretching vibrations of C-H, C=O, and P=O bonds in fatty acids and phospholipids (B1166683) can indicate a disruption of the membrane's structural order. This provides molecular-level evidence of the membrane-destabilizing effects of the essential oils.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another advanced technique that can probe the interactions between small molecules, like the essential oils in this compound, and biological macromolecules. By observing changes in the NMR signals of both the essential oil components and the microbial cell components, researchers can deduce information about binding sites and conformational changes upon interaction. For example, NMR can be used to study how thymol or eucalyptol partitions into the lipid bilayer of a model membrane, providing detailed information on their orientation and depth of penetration, which is key to their mechanism of action.

Omics Technologies in Understanding Microbial Response to Essential Oils

Modern high-throughput "omics" technologies, including genomics, proteomics, and metabolomics, have revolutionized the study of microbial responses to antimicrobial agents like essential oils. These approaches provide a holistic view of the molecular changes occurring within a microorganism upon exposure, offering deep insights into the mechanisms of action and microbial defense strategies.

Gene Expression Profiling (e.g., virulence and resistance genes)

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by an organism, is a powerful tool to observe how microbes modulate gene expression in response to the essential oil components found in this compound. This is particularly insightful for understanding the impact on genes related to virulence and the development of resistance.

When exposed to thymol, a key component of this compound, Listeria monocytogenes exhibits significant changes in its gene expression profile. Studies have shown that sublethal concentrations of thymol can lead to the downregulation of several key genes associated with virulence and stress response. For instance, the expression of sigB and prfA, master regulators of stress response and virulence, respectively, has been observed to decrease in some strains of L. monocytogenes upon thymol treatment. The prfA gene is a critical transcriptional regulator that controls the expression of numerous virulence factors, including listeriolysin O (hly) and the P60 protein (iap), which are essential for the bacterium's ability to invade host cells and spread infection.

However, the response is not universally suppressive. In certain serovars of L. monocytogenes, thymol exposure has been shown to upregulate genes coding for invasion internalin (B1178846) proteins (inlA and inlB), which are crucial for the initial stages of pathogenesis. This highlights the complexity of microbial responses, which can be strain-dependent.

Furthermore, transcriptomic studies of L. monocytogenes under various stress conditions, such as acid and oxidative stress, reveal a complex network of gene regulation involving numerous genes, some of which are also affected by essential oil components. For example, genes related to cell envelope structure, energy metabolism, and transport are often significantly altered. The response to menthol has also been shown to affect the expression of genes related to inflammation in macrophage cells, suggesting an indirect effect on the host-pathogen interaction.

The following table summarizes the observed changes in the expression of key virulence and resistance genes in Listeria monocytogenes in response to thymol.

| Gene | Function | Observed Change in Expression | Reference |

| sigB | Master regulator of general stress response | Downregulated | |

| prfA | Master regulator of virulence | Downregulated | |

| hly | Encodes Listeriolysin O, essential for phagosomal escape | Downregulated (inferred from prfA regulation) | |

| iap | Encodes P60 protein, involved in invasion | Downregulated (inferred from prfA regulation) | |

| inlA | Encodes Internalin A, for adhesion and invasion | Upregulated in some strains | |

| inlB | Encodes Internalin B, for adhesion and invasion | Upregulated in some strains |

Protein and Metabolite Profiling in Response to Exposure

Proteomics and metabolomics offer further layers of understanding by examining the changes in protein and metabolite levels within a microbe upon exposure to essential oils. These analyses can reveal the functional consequences of the gene expression changes observed in transcriptomics.

Protein Profiling:

Quantitative proteomic analysis of Listeria monocytogenes treated with thyme essential oil, which is rich in thymol, has revealed significant alterations in the bacterial proteome. These changes affect various cellular processes, including metabolism, genetic information processing, and environmental information processing. Notably, proteins involved in flagellar assembly and bacterial chemotaxis are significantly impacted, suggesting that thyme essential oil can inhibit bacterial motility. This is a crucial finding, as flagella are important for the movement of bacteria towards nutrients and away from harmful substances, and they can also play a role in biofilm formation and virulence.

Studies on L. monocytogenes exposed to other natural antimicrobials have shown that the proteome adaptation primarily concerns proteins related to cell cycle control, cell division, motility, and stress response. For instance, exposure to sublethal doses of various antimicrobial compounds, including those found in essential oils, leads to changes in the synthesis of numerous proteins. Proteomic analyses of L. monocytogenes under different environmental stressors have also identified key proteins involved in adaptation and survival, some of which may be relevant to the response to essential oil components.

Metabolite Profiling:

Metabolomics, the study of the complete set of small-molecule metabolites within a biological system, can provide a direct snapshot of the physiological state of a microorganism. While specific metabolomic studies on the response of microbes to the individual essential oil components of this compound are less common, the known mechanisms of action of these compounds suggest significant metabolic perturbations.

Essential oils are known to disrupt cell membranes, which would inevitably lead to leakage of intracellular metabolites and a disruption of ion gradients, profoundly affecting cellular metabolism. The inhibition of key metabolic enzymes would also be reflected in the metabolome. For example, if enzymes in the central carbon metabolism are inhibited, a buildup of their substrates and a depletion of their products would be expected. The upregulation of stress-related metabolic pathways would also be observable through changes in the concentrations of specific metabolites.

The following table provides an overview of the cellular processes and protein families affected in Listeria monocytogenes in response to thyme essential oil (thymol).

| Cellular Process/Protein Family | Effect of Thyme Essential Oil (Thymol) | Reference |

| Flagellar Assembly & Chemotaxis | Inhibition of flagellar synthesis and motility. | |

| Cell Cycle and Division | Altered levels of proteins involved in cell cycle control. | |

| Metabolism | Changes in proteins related to carbohydrate, pyruvate, and nitrogen metabolism. | |

| Stress Response | Modulation of stress response proteins. |

Computational Chemistry and Molecular Dynamics Simulations for Mechanism Elucidation

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the molecular mechanisms by which the essential oil components of this compound exert their antimicrobial effects. These in silico approaches provide a level of detail that is often unattainable through experimental methods alone, allowing researchers to visualize and analyze interactions at the atomic level.

Modeling Membrane Interactions of Essential Oil Constituents

The primary mode of action for many essential oil components is the disruption of the bacterial cell membrane. MD simulations are particularly well-suited to model these interactions, providing insights into how these molecules insert into and perturb the lipid bilayer.

Simulations have shown that thymol can spontaneously insert into bacterial membrane models. Once embedded, thymol can disrupt the packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. This disruption can cause the leakage of ions and essential intracellular components, ultimately leading to cell death. The orientation and position of thymol within the membrane have been studied, with simulations suggesting that it localizes near the hydrophobic core of the lipid bilayer. Free-energy calculations have revealed the energy barriers for thymol to translocate across different regions of the bacterial outer membrane, highlighting the specific molecular interactions that govern its penetration.

Similar to thymol, other terpenoids found in essential oils are also known to interact with and permeate through biological membranes. MD simulations have been used to explore the membrane permeability of various terpenoids, providing a theoretical basis for their ability to cross cellular barriers and reach intracellular targets. The hydrophobic nature of these molecules facilitates their partitioning into the lipid membrane.

The following table summarizes key findings from molecular dynamics simulations on the interaction of thymol with bacterial membranes.

| Finding | Method | Implication | Reference |

| Spontaneous insertion of thymol into the membrane | Molecular Dynamics (MD) Simulations | Demonstrates the initial step of antimicrobial action. | |

| Disruption of lipid packing and increased membrane fluidity | MD Simulations, Langmuir Monolayers | Explains the loss of membrane integrity and function. | |

| Localization near the hydrophobic core of the bilayer | MD Simulations | Provides insight into the stable position of thymol within the membrane. | |

| Calculation of free-energy barriers for translocation | MD Simulations | Identifies the energetic favorability of membrane penetration. |

Prediction of Binding Affinities and Target Recognition

Beyond membrane disruption, the essential oil components of this compound can also interact with specific microbial proteins, inhibiting their function. Molecular docking and MD simulations are powerful techniques for predicting the binding affinities of these compounds to their protein targets and elucidating the molecular basis of this recognition.

Molecular docking studies have been used to investigate the interaction of thymol with various microbial enzymes that are essential for viability. For example, thymol has been shown to bind to the active sites of enzymes such as dihydrofolate reductase and dihydropteroate (B1496061) synthase in bacteria, and CYP51 in fungi. These interactions are often stabilized by hydrophobic interactions and hydrogen bonds. By blocking the active sites of these enzymes, thymol can inhibit crucial metabolic pathways.

MD simulations can then be used to refine the docked poses and assess the stability of the ligand-protein complexes over time. These simulations can also provide insights into the conformational changes that may occur in the protein upon ligand binding. For instance, simulations have shown that thymol can remain stably bound within the binding pockets of its target enzymes.

Similar computational approaches have been applied to study the interactions of menthol and eucalyptol with their respective biological targets. For example, molecular docking and MD simulations have been used to understand how menthol binds to and activates the TRPM8 ion channel, which is responsible for the sensation of cold. While this is a target in mammals, the principles of ligand-protein interactions are transferable to microbial systems. In silico studies have also suggested that eucalyptol can bind to and modulate the activity of proteins involved in inflammatory responses.

The following table presents examples of microbial protein targets for thymol and the predicted binding energies from molecular docking studies.

| Microbial Target Protein | Organism | Predicted Binding Energy (kcal/mol) | Key Interactions | Reference |

| Dihydrofolate reductase | Staphylococcus aureus | -67.53 (MolDock Score) | Hydrogen bonding, hydrophobic interactions | |

| Dihydropteroate synthase | Escherichia coli | -60.88 (MolDock Score) | Hydrophobic interactions | |

| CYP51 | Candida albicans | -77.85 (MolDock Score) | Hydrophobic interactions |

Theoretical Frameworks for Predicting Antimicrobial and Bioreactive Activity of Essential Oils

The development of theoretical frameworks to predict the biological activity of essential oils and their components is a rapidly advancing field. These models aim to establish relationships between the chemical structures of these compounds and their antimicrobial efficacy, thereby facilitating the design of more potent and selective antimicrobial agents.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR studies attempt to correlate the physicochemical properties of a series of compounds with their biological activities. For essential oil components, properties such as lipophilicity (often expressed as log P), electronic properties, and steric parameters have been shown to be important for their antimicrobial activity. For example, a certain degree of lipophilicity is required for the molecule to partition into the bacterial membrane, but excessive lipophilicity can sometimes lead to reduced activity.

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to develop more sophisticated predictive models. These approaches can handle large and complex datasets, such as the chemical compositions of numerous essential oils and their corresponding antimicrobial activities against a panel of microorganisms. ML algorithms can identify the key chemical components that are most influential for the observed biological activity. For instance, models have been developed that can predict the antimicrobial activity of an essential oil based on its composition with a high degree of accuracy. These models have identified compounds like thymol and eucalyptol as being significant contributors to the antimicrobial effects of certain essential oils.

Density Functional Theory (DFT) is another theoretical method that can be used to study the molecular properties of essential oil components, such as their charge distribution and chemical reactivity. This information can be used to understand their interactions with biological targets at a quantum mechanical level.

These theoretical frameworks not only enhance our understanding of the structure-activity relationships of essential oil components but also provide a platform for the rational design of new antimicrobial agents with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.